4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine is an organic compound that features a naphthalene ring fused to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of naphthalene derivatives with tetrahydropyridine precursors. One common method involves the use of Grignard reagents, where a naphthylmagnesium bromide reacts with a suitable tetrahydropyridine derivative under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which provide a more efficient and selective route to the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
Scientific Research Applications
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine include:
Naphthalene derivatives: Such as 1-naphthylamine and 2-naphthol, which share the naphthalene core structure.
Tetrahydropyridine derivatives: Such as 1,2,3,6-tetrahydropyridine itself and its various substituted forms.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both naphthalene and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H15N |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C15H15N/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13/h1-8,16H,9-11H2 |
InChI Key |
PZFSNQTXBRIQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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